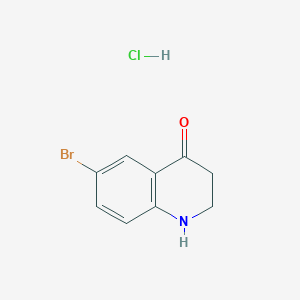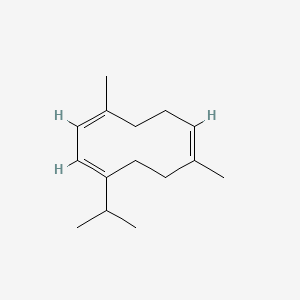
(1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene is a chemical compound characterized by its unique structure, which includes a cyclodeca-1,3,7-triene ring with isopropyl and dimethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclization reactions facilitated by catalysts such as palladium or nickel complexes. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired compound quality.
Análisis De Reacciones Químicas
Types of Reactions
(1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitrating agents, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(1E,3E,7E,11E)-4-Isopropyl-1,7,11-trimethylcyclotetradeca-1,3,7,11-tetraene: This compound has a similar structure but with an additional double bond and methyl group.
Cembrene C: Another related compound with a similar cyclodecatetraene ring structure.
Uniqueness
(1E,3E,7E)-4-isopropyl-1,7-dimethylcyclodeca-1,3,7-triene is unique due to its specific arrangement of substituents and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1Z,3E,7Z)-1,7-dimethyl-4-propan-2-ylcyclodeca-1,3,7-triene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,11-12H,5,7-8,10H2,1-4H3/b13-6-,14-9-,15-11+ |
Clave InChI |
WYGLLWYGQRUNLF-DKIRTKIESA-N |
SMILES isomérico |
C/C/1=C/CC/C(=C\C=C(/CC1)\C(C)C)/C |
SMILES canónico |
CC1=CCCC(=CC=C(CC1)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


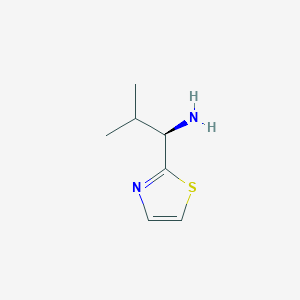
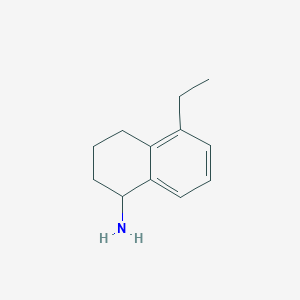

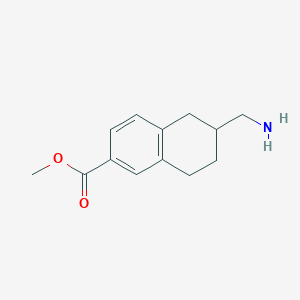

![ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13032091.png)
![(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B13032094.png)

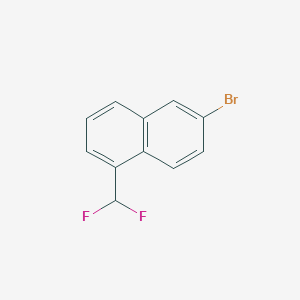

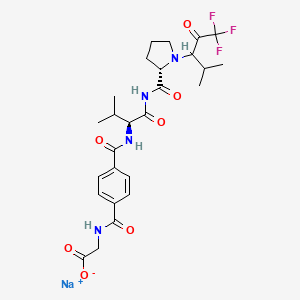
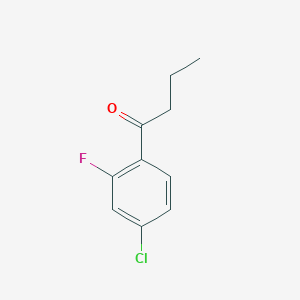
![4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)
